molecular formula C18H24N4O3S B11068224 2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 955966-54-8

2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B11068224
CAS No.: 955966-54-8
M. Wt: 376.5 g/mol
InChI Key: UGZVACNTWCNZCB-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzenesulfonamide core substituted with a pyrrolidinone and a pyrazole moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and pyrazole moieties to the benzenesulfonamide core. This can be done using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the pyrrolidinone ring.

    Reduction: Reduction reactions can target the sulfonamide group or the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of novel polymers or nanomaterials.

Biology

    Enzyme Inhibition: It may inhibit specific enzymes due to its sulfonamide group.

    Protein Binding: Potential to bind to proteins and alter their function.

Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Diagnostics: Used in the development of diagnostic tools due to its specific binding properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.

    Protein Interaction: The compound can bind to specific proteins, altering their conformation and function.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide derivatives with similar structures.

    Pyrazoles: Compounds containing the pyrazole ring.

    Pyrrolidinones: Compounds with the pyrrolidinone moiety.

Uniqueness

    Structural Complexity: The combination of pyrrolidinone, pyrazole, and sulfonamide groups in one molecule is unique.

    Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler analogs.

Conclusion

2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

CAS No.

955966-54-8

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C18H24N4O3S/c1-11-9-15(22-8-6-7-16(22)23)10-12(2)18(11)26(24,25)20-17-13(3)19-21(5)14(17)4/h9-10,20H,6-8H2,1-5H3

InChI Key

UGZVACNTWCNZCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC2=C(N(N=C2C)C)C)C)N3CCCC3=O

Origin of Product

United States

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